2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
Description
2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound known for its unique structure and properties It is a derivative of 5,5-dimethyl-1,3-cyclohexanedione, with an additional 2-hydroxyphenylamino group attached to the methylene bridge
Properties
IUPAC Name |
3-hydroxy-2-[(2-hydroxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2)7-13(18)10(14(19)8-15)9-16-11-5-3-4-6-12(11)17/h3-6,9,17-18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFVSROZSZTVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione typically involves the condensation of 5,5-dimethyl-1,3-cyclohexanedione with 2-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, modulating their function and activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-1,3-cyclohexanedione: The parent compound, lacking the 2-hydroxyphenylamino group.
2-{[(2-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione: A similar compound with a methoxy group instead of a hydroxyl group.
2-{[(2-chlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione: A derivative with a chloro group.
Uniqueness
2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is unique due to the presence of the 2-hydroxyphenylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable tool in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
